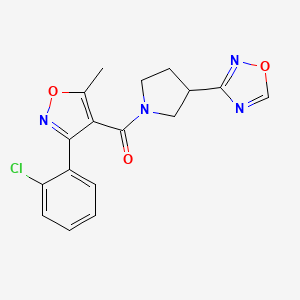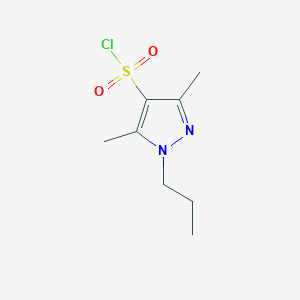
3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonyl chlorides to introduce sulfonyl groups into pyrazole derivatives. For example, the paper on sulfonylated 4-amino-1H-pyrazoles discusses the sulfonylation of pyrazoles with p-toluenesulfonyl chloride, leading to the formation of various substituted pyrazoles . Similarly, the synthesis of ionic liquids like 1-sulfopyridinium chloride involves the introduction of a sulfonyl group into a pyridine derivative . These methods could potentially be adapted for the synthesis of "3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of sulfonylated pyrazoles is typically confirmed using spectroscopic methods such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . These techniques allow for the determination of the molecular structure and the identification of functional groups present in the molecule. The structure analysis of 3,4-dimethyl-1H-yl-pyrazole provides an example of how these techniques can be used to characterize pyrazole derivatives .
Chemical Reactions Analysis
The reactivity of sulfonyl chlorides and pyrazole derivatives can be quite diverse. For instance, the derivatization of propofol with DMISC to improve its ionization and fragmentation efficacy for LC-ESI-MS/MS analysis demonstrates the use of sulfonyl chlorides in enhancing analytical methods . Additionally, the tandem Knoevenagel–Michael reaction catalyzed by sulfonic acid functionalized pyridinium chloride illustrates the catalytic applications of sulfonyl-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides and pyrazole derivatives are influenced by their functional groups and molecular structure. The stability of derivatized compounds, as well as their solubility in various solvents, are important parameters that are often evaluated. For example, the stability of processed samples using DMISC was verified for up to 25 hours, indicating the robustness of the derivatization method . The solubility of pyrazolate rhodium(I) complexes in polar solvents such as water is another example of how the physical properties of these compounds can be tailored .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of sulfonylated 4-amino-1H-pyrazoles, including 3,5-dimethyl-4-tosylamino-1H-pyrazole, was investigated, revealing new compounds through sulfonylation. The structures of these aminopyrazoles were confirmed using various spectroscopy methods and mass spectrometry (Povarov et al., 2017).
Applications in Heterocyclic Chemistry
- Research into sulfonamide derivatives of heterocyclic compounds explored their potential as inhibitors of human carbonic anhydrases, important in various biochemical processes. The study focused on synthesizing sulfonamides of polynuclear heterocyclic compounds, demonstrating the significance of heterocyclic systems in enhancing the ability to inhibit carbonic anhydrases (Komshina et al., 2020).
Wirkmechanismus
Target of Action
It is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Action Environment
3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is noted to be moisture sensitive . This suggests that the compound’s stability, and therefore its efficacy, could be influenced by environmental factors such as humidity.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-4-5-11-7(3)8(6(2)10-11)14(9,12)13/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIOCANAGEGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-3-phenylpropanamide](/img/structure/B2528577.png)
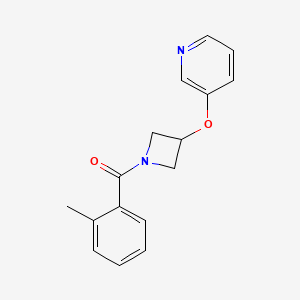
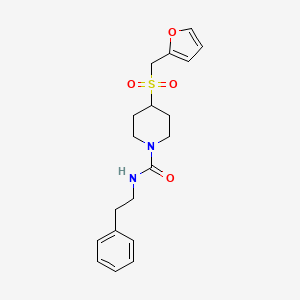


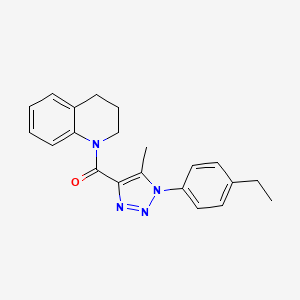
![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)
![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)
